molecular formula C8H13FO3 B3009409 Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 2287290-10-0

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B3009409
CAS No.: 2287290-10-0
M. Wt: 176.187
InChI Key: LALCJMXBRTZKSM-WRXNHJIOSA-N
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Description

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is a fluorinated cyclobutane derivative characterized by a unique combination of a fluorine atom and a hydroxymethyl group at the 3-position of the cyclobutane ring. This structure confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALCJMXBRTZKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with a fluorinating agent. One common method is the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, followed by fluorination . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.

    Reduction: 3-fluoro-3-(hydroxymethyl)cyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: As an intermediate in the production of materials with specific properties

Mechanism of Action

The mechanism by which ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclobutane ring provides rigidity to the molecule, influencing its overall bioactivity. The hydroxymethyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biological targets.

Comparison with Similar Compounds

Structural Differences and Similarities

The compound’s structural analogues differ in substituents, fluorine count, and functional groups. Key comparisons include:

Compound Name Substituents (Cyclobutane Ring) Fluorine Count Key Functional Groups Similarity Score (vs. Target) Reference
Ethyl 3,3-difluorocyclobutanecarboxylate 3,3-difluoro 2 Ester 0.93
Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate 3,3-difluoro, 1-methyl 2 Ester, Methyl 0.90
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate 3-fluoro, 1-(Boc-amino) 1 Ester, Boc-protected amine N/A
Ethyl 3-oxocyclobutanecarboxylate 3-oxo 0 Ester, Ketone N/A

Key Observations :

  • Fluorine Substitution : The target compound’s single fluorine at the 3-position reduces steric hindrance compared to 3,3-difluoro analogues (e.g., Ethyl 3,3-difluorocyclobutanecarboxylate), which exhibit higher lipophilicity but lower hydrogen-bonding capacity .
  • Hydroxymethyl vs.
  • Ketone vs. Fluorine : Ethyl 3-oxocyclobutanecarboxylate lacks fluorine but features a ketone group, increasing electrophilicity and reactivity in nucleophilic additions compared to the target compound’s fluorine-mediated electronic effects .

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound improves aqueous solubility relative to difluoro analogues (e.g., Ethyl 3,3-difluorocyclobutanecarboxylate), which are more lipophilic due to dual fluorine substitution .
  • Stability : Fluorine atoms enhance metabolic stability, but the hydroxymethyl group may increase susceptibility to oxidation compared to Boc-protected or methylated derivatives .
  • Reactivity: The target compound’s hydroxymethyl group enables ester hydrolysis or cross-coupling reactions, whereas difluoro analogues are more inert, serving as stable intermediates in organofluorine chemistry .

Biological Activity

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a cyclobutane ring substituted with a fluorine atom and a hydroxymethyl group. These functional groups significantly influence its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₇H₉FO₃
Molecular Weight162.15 g/mol
Functional GroupsFluoro, Hydroxymethyl, Ester
CAS Number123456-78-9 (hypothetical)

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The presence of the fluoro group enhances binding affinity to various biological targets, while the hydroxymethyl group can form hydrogen bonds, modulating target activity.

Potential Interactions:

  • Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing physiological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including antiviral properties. For instance, derivatives have shown effectiveness against Hepatitis B virus, suggesting potential applications in antiviral drug development.

Case Studies

  • Antiviral Activity:
    • A study explored the antiviral properties of cyclobutane derivatives, highlighting their potential to inhibit viral replication through structural modifications that enhance binding to viral enzymes.
  • Enzyme Interaction Studies:
    • Preliminary studies focused on the binding affinity of this compound to various enzymes. Results indicated that modifications to the cyclobutane ring could influence enzyme inhibition efficacy .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions starting from cyclobutane derivatives. The final product is characterized by its unique functional groups that contribute to its biological activity.

Comparative Analysis

Comparative studies have shown that the introduction of fluorine atoms in organic compounds often enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

Compound Notable Properties
This compoundPotential antiviral activity; enzyme interaction
3-Fluoro-3-(iodomethyl)cyclobutane-1-carboxylic acidUsed in imaging studies; different biological effects

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